(S)-methyl-4-chloro-3-hydroxybutyrate is a chiral compound that has garnered interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. This compound is classified as a substituted hydroxy acid, which is significant due to its potential applications in the synthesis of biologically active molecules.
(S)-methyl-4-chloro-3-hydroxybutyrate can be derived from the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a precursor that can be synthesized from various starting materials. The compound itself is often used as an intermediate in the production of pharmaceuticals and agrochemicals.
Chemically, (S)-methyl-4-chloro-3-hydroxybutyrate falls under the category of chiral alcohols. Its specific stereochemistry (the "S" configuration) is crucial for its biological activity and reactivity in synthetic pathways.
The synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate typically involves the following methods:
For example, one study reported using a NADH-dependent carbonyl reductase from Candida magnoliae, achieving high yields (>99%) and enantiomeric excess (>99.9%) under optimized conditions (3000 mM substrate concentration over 14 hours) . Another method involved using a robust enzyme from Burkholderia gladioli, which demonstrated excellent activity and enantioselectivity .
(S)-methyl-4-chloro-3-hydroxybutyrate has the molecular formula CHClO. Its structure features a chiral center at the carbon adjacent to the hydroxyl group, which is crucial for its biological activity.
The compound's structural data can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on the arrangement of atoms within the molecule. For instance, typical NMR signals for this compound include chemical shifts indicative of its functional groups .
(S)-methyl-4-chloro-3-hydroxybutyrate participates in various chemical reactions, primarily due to its hydroxyl and chloro substituents:
The reactivity of (S)-methyl-4-chloro-3-hydroxybutyrate allows it to serve as a versatile intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules.
The mechanism of action for (S)-methyl-4-chloro-3-hydroxybutyrate primarily revolves around its role as a chiral building block in organic synthesis. Its specific stereochemistry allows it to selectively interact with biological systems, making it useful in drug design and development.
In biochemical pathways, this compound may influence metabolic processes due to its structural similarities to naturally occurring metabolites. Studies have shown that derivatives of this compound can modulate biological activities related to lipid metabolism and oxidative stress .
(S)-methyl-4-chloro-3-hydroxybutyrate is typically a colorless liquid or solid depending on purity and conditions. It has a characteristic odor and is soluble in polar solvents like water and ethanol.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its melting point, boiling point, and refractive index are essential parameters for characterization but are often dependent on purity levels.
Relevant data includes:
These properties make it suitable for various applications in organic synthesis.
(S)-methyl-4-chloro-3-hydroxybutyrate is utilized in several scientific applications:
Microbial resolution represents a foundational approach for enantioselective synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate (CHB ester). This strategy leverages the innate enzymatic machinery of soil-derived microorganisms to kinetically resolve racemic mixtures. Rhizobium sp. DS-S-51 exemplifies this approach, employing a constitutively expressed CHB hydrolase that selectively hydrolyzes the (R)-enantiomer of methyl 4-chloro-3-hydroxybutyrate (CHBM) to yield (R)-3-hydroxy-γ-butyrolactone. This reaction leaves the desired (S)-CHBM unreacted in the aqueous phase with >99% enantiomeric excess (ee) [2]. The hydrolase’s intrinsic regioselectivity enables a "deracemization" process under mild conditions (pH 7.0, 30°C), circumventing the need for metal catalysts.
Genetic engineering has amplified this system’s utility: Cloning the hydrolase gene into Escherichia coli JM109 (strain JM109 (pKK-R1)) boosted hydrolytic activity 40-fold compared to wild-type Rhizobium cells. This enhancement permits substrate loading increases to 600 mM while maintaining optical purity—a critical advancement for process economics [2]. Scale-up evaluations confirm robustness, with immobilized cells achieving >90% conversion in five consecutive batches.
Table 1: Microbial Resolution Performance Metrics
Strain/Enzyme | Substrate Loading (mM) | ee (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|
Rhizobium sp. DS-S-51 | 300 | >99 | 0.8 |
E. coli JM109 (pKK-R1) | 600 | >99 | 32.5 |
Recombinant E. coli platforms dominate contemporary biocatalytic routes to (S)-CHB esters due to their versatility in cofactor regeneration and high-yield enzyme expression. Two principal enzyme classes enable this:
Biphasic solvent systems further enhance productivity by mitigating substrate/product toxicity. For BgADH3, an aqueous/octanol system (1:1 vol/vol) partitions the hydrophobic substrate (COBE) into the organic phase while the aqueous phase hosts the biocatalyst. This configuration enables a space-time yield of 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ at 1.2 M substrate loading [6].
Table 2: Recombinant E. coli Biocatalyst Performance
Enzyme | Cofactor | System | Substrate Conc. (M) | ee (%) | Productivity |
---|---|---|---|---|---|
BgADH3 | NADPH | Aqueous/Octanol | 1.2 | >99.9 | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ |
PbADH | NADH | Monophasic Aqueous | 3.5 | >99 | 576 g/L |
Directed evolution and rational design overcome inherent limitations of wild-type enzymes in CHB ester synthesis:
Table 3: Enzyme Engineering Strategies and Outcomes
Enzyme | Engineering Strategy | Key Mutation(s) | Improved Property | Impact |
---|---|---|---|---|
P. citrinum KER | Error-prone PCR | S164P, F208L | Thermostability | 47-h half-life at 45°C |
BgADH3 | Site-saturation mutagenesis | D38A, R39M | NADH preference | 2.1-fold ↑ kcat/Km |
E. coli transketolase | Rational design | A34D, H474F | Enantioselectivity reversal | 99% ee (R)-isomer |
Solvent engineering critically dictates efficiency in whole-cell CHB ester synthesis:
Productivity Comparison:
System Type | Max. Substrate Conc. | Space-Time Yield | Downstream Complexity |
---|---|---|---|
Biphasic (Octanol) | 1.2 M | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ | High (phase separation) |
Monophasic | 3.5 M | 576 g·L⁻¹ | Low (direct extraction) |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9